![molecular formula C9H10ClN3O B2857728 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride CAS No. 2301856-77-7](/img/structure/B2857728.png)
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole-containing compounds can be complex. For instance, one study synthesized a compound through intermediate derivatization methods (IDMs) . Another study synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo .Chemical Reactions Analysis
The chemical reactions of pyrazole-containing compounds can vary. For example, one study showed that the activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Scientific Research Applications
Corrosion Inhibition
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride and related compounds have been studied for their potential as corrosion inhibitors. For example, a study by Bouklah et al. (2005) investigated 2-(3-methyl-1H-pyrazol-5-yl) pyridine (P3) and its influence on steel corrosion inhibition in hydrochloric acid solution, highlighting its effectiveness as a cathodic inhibitor and its ability to significantly reduce corrosion rates (Bouklah et al., 2005).
Synthesis and Structural Analysis
Several studies focus on the synthesis, crystal structure, and computational study of compounds related to 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride. For example, Shen et al. (2012) explored the synthesis and characterization of pyrazole derivatives, including structural studies through X-ray diffraction and density functional theory calculations (Shen et al., 2012).
Photoreactions and Luminescence Studies
Vetokhina et al. (2012) examined the photoinduced tautomerization in derivatives of 2-(1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions and discussing the excited-state processes and ground-state equilibria (Vetokhina et al., 2012).
Electroluminescence in OLEDs
Research by Li et al. (2016) involved using 3-(1H-Pyrazol-1-yl)pyridine, a related compound, as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), showcasing the tuning of optoelectronic parameters and achieving high efficiencies in OLED performance (Li et al., 2016).
Synthesis of Novel Compounds
Kibardina et al. (2014) developed a new method for synthesizing 1-aryl-substituted furopyridines using pyridoxal and phenols, demonstrating the potential for creating biologically active compounds (Kibardina et al., 2014).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been shown to be cytotoxic to several human cell lines .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . They have also been shown to be cytotoxic to several human cell lines .
properties
IUPAC Name |
5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8;/h2-6,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGYJZDMXGELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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